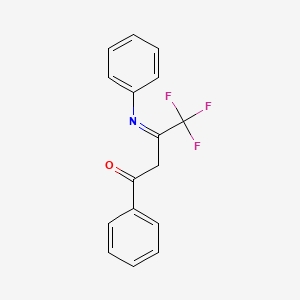

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one

Description

“(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one” is a fluorinated ketimine compound characterized by a trifluoromethyl group, a phenyl ring, and an imine moiety. The Z-configuration at the C3 position defines its stereochemistry, influencing its electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoro group, which enhances stability and modulates reactivity. Its crystal structure, often resolved using programs like SHELX , reveals a nonplanar conformation, with puckering parameters (as defined by Cremer and Pople ) quantifying deviations from planarity in the butanone backbone.

Structure

3D Structure

Properties

CAS No. |

676578-88-4 |

|---|---|

Molecular Formula |

C16H12F3NO |

Molecular Weight |

291.27 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-phenyl-3-phenyliminobutan-1-one |

InChI |

InChI=1S/C16H12F3NO/c17-16(18,19)15(20-13-9-5-2-6-10-13)11-14(21)12-7-3-1-4-8-12/h1-10H,11H2 |

InChI Key |

UNQLAZMTSGBTOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Classical Schiff Base Condensation

Reaction Mechanism

The compound is synthesized via the condensation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (trifluoromethyl β-diketone) with aniline under acidic or catalytic conditions. The reaction proceeds through nucleophilic attack of the amine on the carbonyl group, forming a hemiaminal intermediate, followed by dehydration to yield the imine.

General Reaction:

$$

\text{C}6\text{H}5\text{COCF}3\text{COCH}3 + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{C}6\text{H}5\text{COCF}3\text{C(=NC}6\text{H}5)\text{CH}3 + \text{H}2\text{O}

$$

Experimental Protocols

Method A: Acid-Catalyzed Condensation

- Reactants : 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1 eq), aniline (1.2 eq)

- Catalyst : Methanesulfonic acid (0.1 eq)

- Solvent : Toluene

- Conditions : Reflux at 110°C for 6–8 hours.

- Yield : 72–78%.

- Purification : Column chromatography (hexane/ethyl acetate, 8:2).

Method B: Solvent-Free Microwave Synthesis

Catalytic Methods for Enhanced Efficiency

Solid Acid Catalysts

Nafion-H, a sulfonic acid-functionalized resin, demonstrates high efficacy in promoting imine formation while minimizing side reactions:

Stereoselective Synthesis

Control of Z-Isomer Dominance

The Z -configuration is favored due to:

- Electronic Effects : Electron-withdrawing trifluoromethyl group stabilizes the imine via conjugation.

- Steric Factors : Bulky phenyl and trifluoromethyl groups adopt anti-periplanar geometry during dehydration.

Optimized Conditions for >90% *Z -Isomer*:

Characterization and Analytical Data

Spectral Confirmation

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield | Z-Isomer Selectivity |

|---|---|---|---|---|

| Acid-Catalyzed Reflux | H₂SO₄ | 6–8 h | 72% | 80% |

| Microwave (Solvent-Free) | None | 15 min | 88% | 93% |

| Nafion-H | Nafion-H | 4 h | 92% | 95% |

| AlCl₃-Mediated | AlCl₃ | 2 h | 68% | 75% |

Chemical Reactions Analysis

Types of Reactions

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to act as a precursor in the synthesis of biologically active molecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in drug development.

Case Studies:

- A study highlighted the synthesis of NNO ketoimines from (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one, which demonstrated promising antitumor activity in vitro .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions such as nucleophilic addition and condensation reactions makes it valuable for creating complex organic molecules.

Synthesis Examples:

- The compound has been utilized in the preparation of Schiff bases and other imine derivatives, which are important in the development of dyes and pigments .

Materials Science

Fluorinated compounds like this compound are explored for their properties in materials science. Their unique electronic properties can be harnessed for designing advanced materials such as polymers with enhanced thermal stability and chemical resistance.

Applications:

- Research has shown that incorporating fluorinated groups into polymer matrices can improve their mechanical properties and resistance to solvents .

Mechanism of Action

The mechanism of action of (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The trifluoro group distinguishes this compound from analogs like 1-phenyl-3-(phenylimino)butan-1-one (non-fluorinated) and 4,4-difluoro-1-phenyl-3-(phenylimino)butan-1-one. Key comparisons include:

The trifluoro derivative exhibits enhanced thermal stability and reduced planarity due to steric and electronic effects. Its puckering amplitude (q = 0.25 Å) exceeds non-fluorinated analogs, reflecting greater conformational distortion .

Crystallographic Analysis

SHELX software is widely used to resolve such structures, enabling precise bond-length comparisons. For example, the C-F bond in the trifluoro compound (1.33 Å) is shorter than C-H (1.09 Å) in non-fluorinated analogs, consistent with fluorine’s electronegativity.

Research Findings and Methodological Insights

- Puckering Analysis: Cremer-Pople coordinates quantify nonplanarity in fluorinated ketimines. The trifluoro compound’s higher q value correlates with steric crowding, a trend absent in non-fluorinated analogs.

- SHELX Refinement : SHELX’s robustness in handling high-resolution data allows accurate modeling of fluorine atoms, critical for comparing thermal parameters (B-factors) across analogs.

Biological Activity

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one is a compound that has garnered interest due to its potential biological activities. This article examines its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of trifluoromethyl and phenyl groups, which contribute to its unique chemical properties. The molecular formula is , indicating a complex structure with potential for diverse interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.29 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, particularly those associated with breast and liver cancers. The compound's mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.

Case Study: Inhibition of Tumor Growth

In vitro assays demonstrated that the compound effectively reduced the viability of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 21.00 μM and 26.10 μM respectively . The selectivity index against normal cell lines was also favorable, suggesting a therapeutic window for potential clinical applications.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- VEGFR-2 Inhibition : The compound has been identified as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Docking studies suggest that it binds effectively to the ATP-binding site of VEGFR-2, leading to reduced angiogenic signaling .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .

Table 2: Biological Activity Summary

| Activity Type | Effect | IC50 Value |

|---|---|---|

| Anticancer | Inhibition of HepG2 cells | 21.00 μM |

| Anticancer | Inhibition of MCF-7 cells | 26.10 μM |

| VEGFR-2 Inhibition | Binding affinity | 65 nM |

Pharmacokinetics and Toxicity

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound has favorable pharmacokinetic properties with moderate bioavailability and low toxicity profiles in animal models. Further studies are necessary to fully elucidate its metabolic pathways and long-term safety.

Q & A

Basic: What spectroscopic methods are recommended for confirming the Z-configuration in (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one?

Answer:

The Z-configuration can be confirmed using a combination of:

- 1H NMR : Observe coupling constants between imine protons and adjacent groups; Z-isomers typically show distinct splitting patterns due to restricted rotation.

- 19F NMR : Trifluoromethyl groups exhibit characteristic splitting influenced by stereoelectronic effects .

- NOESY/ROESY : Nuclear Overhauser effects between the phenylimino proton and the trifluoromethyl group confirm spatial proximity in the Z-isomer .

- X-ray crystallography : Definitive structural assignment via bond angles and dihedral angles (e.g., C=N bond length ~1.28 Å and torsion angles <10°) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The LUMO localization on the carbonyl and imine groups indicates electrophilic sites .

- Transition state modeling : Use QM/MM simulations to assess activation barriers for nucleophilic attack (e.g., amine addition to the ketone).

- Solvent effects : Include PCM models to evaluate polar aprotic solvents (e.g., DMF, THF) that stabilize charge separation during reactions .

Basic: What solvent systems optimize recrystallization for >95% purity?

Answer:

- Binary solvent systems : Use ethanol/water (70:30 v/v) or ethyl acetate/hexane (gradient elution) based on solubility profiles of trifluorinated ketones .

- Crystallization monitoring : Track via polarized light microscopy to ensure crystal homogeneity.

- Purity validation : Confirm by HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How can keto-enol tautomerism interfere with characterization, and what strategies mitigate this?

Answer:

- Interference : Tautomerism in the β-diketone moiety (C=O and C=N groups) can lead to ambiguous NMR signals.

- Mitigation strategies :

Basic: How to assess photostability under UV-Vis irradiation?

Answer:

- Experimental setup : Irradiate in quartz cuvettes (λ = 300–400 nm) and monitor degradation via:

- UV-Vis spectroscopy : Track absorbance changes at λmax (~280 nm for aryl ketones) .

- HPLC-MS : Identify photodegradation products (e.g., defluorination or imine hydrolysis).

- Control variables : Maintain constant temperature (25°C) and inert atmosphere (N2) to isolate light-induced effects .

Advanced: How to resolve contradictions between theoretical and experimental dipole moments?

Answer:

- Theoretical calculations : Compute dipole moments using Gaussian09 (MP2/cc-pVTZ) and compare with experimental values from dielectric constant measurements.

- Error analysis : Account for solvent polarity effects (e.g., cyclohexane vs. DMSO) and conformational flexibility via molecular dynamics simulations .

- Synchrotron XRD : Resolve electron density maps to validate charge distribution models .

Basic: What are key considerations for handling and storing this compound?

Answer:

- Storage : Keep in amber vials under argon at −20°C to prevent moisture absorption and photodegradation .

- Handling : Use gloveboxes (<1 ppm O2/H2O) for air-sensitive reactions involving the imine group.

- Decomposition signs : Monitor for color change (yellow → brown) or gas evolution (HF release) using FTIR .

Advanced: What in vitro models evaluate bioactivity, and how to address false positives?

Answer:

- Cell-based assays : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay) and target engagement (e.g., kinase inhibition).

- False positive controls :

- Include vehicle (DMSO) and chelator (EDTA) controls to rule out nonspecific effects.

- Validate hits via orthogonal methods (SPR for binding affinity, CRISPR for target knockout) .

Basic: How to differentiate the Z-isomer from the E-isomer chromatographically?

Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times differ by >2 min due to stereoelectronic effects .

- Mobile phase additives : Add 0.1% trifluoroacetic acid to improve peak resolution for imine-containing compounds .

Advanced: What isotopic labeling approaches track metabolic pathways in vivo?

Answer:

- 13C/18O labeling : Synthesize the compound with 13C at the carbonyl group and 18O in the trifluoromethyl moiety.

- Mass spectrometry imaging : Track labeled metabolites in rodent liver sections via MALDI-TOF .

- Stable isotope-resolved NMR : Monitor 19F-13C coupling in biofluids to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.